molecular formula C8H14O3 B043783 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone CAS No. 33528-35-7

4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone

Cat. No. B043783
CAS RN: 33528-35-7
M. Wt: 158.19 g/mol
InChI Key: IJDSLTPBRBKENK-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3-dioxolane . Dioxolanes are a class of organic compounds containing the dioxolane functional group, which consists of a saturated five-member ring with two oxygen atoms (at adjacent positions) and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone” were not found, similar compounds such as 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine and 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine are commercially available . This suggests that there are established methods for synthesizing dioxolane derivatives.

properties

IUPAC Name

4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDSLTPBRBKENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337076
Record name 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone

CAS RN

33528-35-7
Record name 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A commercially available hexan-2,5-dion (137 g) was dissolved in benzene (300 ml). Thereafter, ethylene glycol (100 ml) and p-toluenesulfonic acid (11.4 g) were added to the solution, and the mixture was then dehydrated by heating to reflux for 5 hours. The reaction product was diluted with ethyl acetate, and then washed with an aqueous saturated sodium bicarbonate solution and a saturated saline solution. The organic layer was then dried over anhydrous sodium sulfate. The solvent was-distilled off under a reduced pressure, and the residue was subjected to vacuum distillation (80° C. to 82° C./3 mmHg) to obtain 4-(2-methyl[1,3]dioxolan-2-yl)butan-2-one (56.83 g).
Quantity
137 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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